Dequalinium iodide
Overview
Description
Dequalinium iodide (DQI) is an organic compound with the chemical formula C14H20I2N2O3. It is an antiseptic, antifungal, and antimalarial agent and is used in a variety of clinical applications. DQI has a wide range of applications in medicine, including the treatment of bacterial infections, dermatological conditions, and the prevention of malaria. It is also used in laboratory experiments for the study of biological systems.
Scientific Research Applications
Neurotoxicity Studies
Dequalinium iodide, a bisquaternary ammonium compound, has been identified as a potent neurotoxicant, particularly harmful to cultured cerebellar granule neurons. The neurotoxic effects are attributed to decreased mitochondrial membrane potential, increased free radical production, and ATP depletion. However, suramin, a nonselective purinergic P(2) receptor antagonist, has been found to significantly prevent these neurotoxic effects, suggesting potential pathways for mitigating dequalinium-induced neurotoxicity (Chan & Lin-Shiau, 2001).
Antimicrobial Activity
Dequalinium chloride, a variant of dequalinium, has been successfully used as an antiseptic drug and disinfectant for over 50 years, particularly in clinical settings. It exhibits high activity against mycobacteria and protozoa, especially plasmodia. The antimicrobial activity of dequalinium chloride against a range of germs relevant to vaginal infections has been demonstrated, showing its effectiveness in treating various vaginal infections (Tischer et al., 2012); (Casa et al., 2002).
Cancer Research
Dequalinium chloride's role in inhibiting the growth of malignant tumors, particularly glioblastoma, the most common malignant neuroepithelial tumor, has been observed. It shows potential in inducing cancer cell apoptosis and inhibiting tumor growth by targeting mitochondria. This highlights its potential application in cancer treatment, especially for glioblastoma (Pan et al., 2021).
Molecular Studies and Biochemical Research
Studies have shown that dequalinium can be used in biochemical research, such as the determination of micro amounts of nucleic acids. It interacts with nucleic acids, enhancing resonance light scattering, which can be used for their quantitative analysis. This application is significant in molecular biology and genetic research (Li et al., 2001).
Leukemia Research
Dequalinium has been studied for its effects on human leukemia cells, where it induces cell death by affecting mitochondrial functions. This includes mitochondrial membrane depolarization, cytochrome c release, superoxide anion overproduction, and ATP depletion, leading to apoptosis in leukemia cells. These findings contribute to the understanding of dequalinium as a potential anticancer agent (Sancho et al., 2007).
Drug Delivery and Biophysical Studies
Research in drug delivery systems has explored dequalinium as a potential ligand for targeting mitochondria in nanomedicines. For instance, its interaction with phosphatidylcholine bilayers during liposome formation has been studied, providing insights into its role in the development of lipid-based mitochondrial nanomedicines. This work emphasizes the importance of understanding the physico-chemical characteristics of dequalinium in the context of drug delivery (Sauvage et al., 2019).
properties
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPITUAZUILEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40I2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6707-58-0 (Parent) | |
Record name | Dequalinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
710.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dequalinium iodide | |
CAS RN |
2019-42-3 | |
Record name | Dequalinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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